3-(Benzylamino)-1,1,1-trifluoropropan-2-ol
Description
Significance of Fluorinated Organic Compounds in Modern Chemical Sciences
The intentional introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery and materials science. nih.govmdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a parent compound. mdpi.com
Key impacts of fluorination in medicinal chemistry include:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block this breakdown, thereby increasing the drug's half-life and duration of action. mdpi.com
Increased Bioavailability: The trifluoromethyl (CF₃) group is highly lipophilic, which can enhance a molecule's ability to pass through cell membranes. This improved absorption can lead to greater bioavailability and therapeutic efficacy.
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups. This can influence how a drug binds to its target receptor and its solubility profile.
Improved Target Binding and Potency: The strategic placement of fluorine atoms can lead to more potent interactions with biological targets through favorable electrostatic interactions or by inducing a more favorable molecular conformation for binding. nih.gov
These beneficial effects have led to a significant number of fluorinated compounds among commercially available pharmaceuticals, with estimates suggesting that approximately 20% of all pharmaceuticals contain fluorine. nih.gov
Table 1: Comparison of Key Properties Influenced by Fluorination
| Property | Effect of Fluorine/CF₃ Group | Rationale |
|---|---|---|
| Metabolic Stability | Often Increased | High C-F bond energy resists enzymatic cleavage. mdpi.com |
| Lipophilicity | Generally Increased | The CF₃ group is a lipophilic bioisostere for other groups. |
| Binding Affinity | Can be Enhanced | Alters electronic properties and can induce favorable conformations for receptor binding. nih.gov |
| Acidity/Basicity (pKa) | Modified | Strong electron-withdrawing effect influences adjacent functional groups. |
Overview of Beta-Amino-α-Trifluoromethyl Alcohol Scaffolds in Synthetic Chemistry
The β-amino-α-trifluoromethyl alcohol motif, of which 3-(benzylamino)-1,1,1-trifluoropropan-2-ol is a prime example, is a highly attractive structural scaffold for synthetic chemists. This structural unit combines the key features of a β-amino alcohol—a common pharmacophore in its own right—with the advantageous properties imparted by a trifluoromethyl group. nih.govresearchgate.net
These scaffolds are particularly valued as:
Chiral Building Blocks: The presence of at least two adjacent stereocenters (the carbon bearing the hydroxyl group and the carbon bearing the amino group) makes these compounds valuable as chiral synthons. acs.org Enantiomerically pure β-amino-α-trifluoromethyl alcohols are used to construct complex molecules with specific, three-dimensional architectures, which is critical for selective interaction with biological targets. acs.org
Precursors to Biologically Active Molecules: This scaffold is a key component in the synthesis of various biologically active compounds, including peptidomimetics. nih.gov The trifluoromethyl group can act as a stable mimic of other chemical groups, influencing the conformation and stability of peptide-like structures.
Ligands in Asymmetric Catalysis: Enantiomerically pure β-amino alcohols are effective ligands for catalysts used in asymmetric synthesis, which is the process of selectively producing one enantiomer of a chiral product. The fluorinated analogues have been shown to be highly efficient in this role, for instance, in the enantioselective addition of organozinc reagents to aldehydes. nih.gov
The synthesis of these scaffolds can be achieved through various methods, including the reduction of α-aminoalkyl trifluoromethyl ketones, the nucleophilic ring-opening of trifluoromethyl-substituted epoxides, and the trifluoromethylation of α-amino aldehydes using reagents like the Ruppert-Prakash reagent (TMSCF₃). nih.govmdpi.com
Current Research Landscape of this compound as a Key Intermediate and Scaffold
This compound serves as a versatile and important intermediate in organic synthesis, particularly in the creation of more complex chiral molecules. Its structure contains a benzyl (B1604629) protecting group on the amine, which can be readily removed or modified, allowing for further chemical elaboration.
Research involving this compound and its derivatives often falls into several key areas:
Stereoselective Synthesis: A primary focus of research is the development of methods to synthesize specific stereoisomers of this compound and related compounds. For example, stereoselective access to anti-β-amino-α-trifluoromethyl alcohols has been achieved through the reaction of 1-(trifluoromethyl) epoxy ethers with nitrogen nucleophiles, followed by a chelation-controlled reduction. acs.org The N-benzyl group in compounds like this compound can then be converted to other functional groups, such as a Boc-protecting group, via catalytic hydrogenation, demonstrating its utility as a convertible intermediate. acs.org
Development of Chiral Synthons: As a chiral building block, this compound provides a scaffold upon which to build more elaborate molecular structures. The trifluoromethyl and hydroxyl groups provide specific points for chemical reactions, while the chiral center dictates the stereochemistry of subsequent transformations. Its utility lies in its ability to introduce a defined stereochemical and functional element into a target molecule.
Exploration in Medicinal Chemistry: While research may not always focus on the biological activity of this compound itself, it is used as a precursor to synthesize compounds that are then tested for various therapeutic applications. The broader class of β-amino alcohols is known to be valuable for preparing compounds with antimalarial, antibacterial, and anticancer activities. researchgate.net The incorporation of the trifluoromethyl group is a strategy aimed at enhancing the potency and pharmacokinetic properties of these potential new drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTRJOFXPSASPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Chiral Purity of 3 Benzylamino 1,1,1 Trifluoropropan 2 Ol Systems
Enantioselective Synthesis of Chiral 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol
The enantioselective synthesis of chiral β-amino-α-trifluoromethyl alcohols, such as this compound, can be achieved through several strategic approaches. These methods aim to create the desired stereocenter with high enantiomeric excess (ee).
One common strategy is the reduction of α-aminoalkyl trifluoromethyl ketones . For instance, N-benzyl-N-(methoxycarbonyl)-α-amino acids can be converted into the corresponding trifluoromethyl ketones. Subsequent reduction of the ketone functionality can be performed using chiral reducing agents or catalysts to yield the desired chiral amino alcohol. The choice of the reducing agent and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity. uzh.chnih.gov
Another prevalent method is the nucleophilic trifluoromethylation of α-amino aldehydes . This involves the addition of a trifluoromethyl group to an N-protected α-amino aldehyde. The use of chiral catalysts or auxiliaries during this addition can direct the formation of one enantiomer over the other. For example, the reaction of an N,N-dibenzyl protected α-amino aldehyde with a trifluoromethylating agent can proceed with high diastereoselectivity. uzh.chnih.gov
Furthermore, biocatalytic methods are emerging as powerful tools for the enantioselective synthesis of chiral amines and amino alcohols. Engineered enzymes, such as transaminases and dehydrogenases, can catalyze the formation of the desired enantiomer with high selectivity under mild reaction conditions.
A summary of potential enantioselective synthetic routes is presented in the table below.
| Synthetic Strategy | Precursor | Key Reagent/Catalyst | Expected Outcome |
| Asymmetric Reduction | α-(Benzylamino)alkyl trifluoromethyl ketone | Chiral reducing agent (e.g., chiral borane derivatives) or asymmetric transfer hydrogenation catalyst | Enantioenriched this compound |
| Nucleophilic Trifluoromethylation | N-Benzyl-α-amino aldehyde | Trifluoromethylating agent (e.g., TMSCF₃) with a chiral Lewis acid or organocatalyst | Diastereoselective formation of a protected chiral amino alcohol |
| Biocatalysis | Prochiral ketone or amine | Engineered transaminase or dehydrogenase | Highly enantiopure (R)- or (S)-3-(Benzylamino)-1,1,1-trifluoropropan-2-ol |
Chiral Resolution Techniques Applied to Trifluoromethylated Amino Alcohols
When an enantioselective synthesis is not employed, a racemic mixture of this compound is obtained. The separation of these enantiomers, known as chiral resolution, is essential for studying the properties of each individual stereoisomer.
Enzymatic kinetic resolution is a widely used technique for the separation of chiral amino alcohols. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic mixture. This results in an enantioenriched mixture of the acylated product and the unreacted enantiomer, which can then be separated by conventional chromatographic methods. For example, lipases from Candida species have been successfully employed for the kinetic resolution of various racemic amino alcohols. The efficiency of the resolution is often dependent on the choice of acyl donor, solvent, and the specific lipase used.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another powerful method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of a wide range of chiral compounds, including amino alcohols. The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.
The table below summarizes common chiral resolution techniques applicable to trifluoromethylated amino alcohols.
| Resolution Technique | Principle | Key Components | Outcome |
| Enzymatic Kinetic Resolution | Enantioselective acylation by an enzyme | Racemic amino alcohol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., Candida antarctica lipase B) | Mixture of one enantiomer as an ester and the other as the unreacted alcohol |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Racemic amino alcohol, Chiral column (e.g., polysaccharide-based) | Separation into two peaks corresponding to the (R)- and (S)-enantiomers |
Stereocontrol in Subsequent Chemical Transformations of this compound
Once obtained in enantiomerically pure form, chiral this compound can be utilized as a versatile building block in organic synthesis. The existing stereocenter can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection.
The hydroxyl and amino groups of the molecule can be further functionalized. For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. The stereochemistry of the starting material will dictate the stereochemistry of the product in SN2 reactions, which proceed with inversion of configuration.
The amino group can participate in reactions such as N-alkylation, N-acylation, or the formation of heterocyclic structures. In these transformations, the chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. The trifluoromethyl group can also exert significant electronic and steric effects, influencing the reactivity and selectivity of nearby functional groups. The introduction of fluorine-containing groups has been shown to improve the ability of chiral ligands and auxiliaries to induce asymmetry in stereoselective reactions. mdpi.com
Conformational Analysis and Stereoelectronic Effects in Chiral Fluorinated Amino Alcohol Systems
The three-dimensional structure and conformational preferences of this compound are influenced by a combination of steric and stereoelectronic effects. The bulky benzyl (B1604629) and trifluoromethyl groups, along with the polar hydroxyl and amino functionalities, dictate the most stable conformations of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational behavior of molecules in solution. By analyzing coupling constants and through-space interactions (e.g., via NOE experiments), it is possible to deduce the preferred dihedral angles and the relative orientation of substituents.
Computational methods , such as Density Functional Theory (DFT), are also employed to calculate the energies of different conformers and to predict the most stable geometries. These calculations can provide insights into the intramolecular interactions that govern the conformational landscape. In similar fluorinated systems, intramolecular hydrogen bonding between the hydroxyl and amino groups, or between these groups and the fluorine atoms, can play a significant role in stabilizing certain conformations.
Applications of 3 Benzylamino 1,1,1 Trifluoropropan 2 Ol in Advanced Organic Synthesis
Role as a Key Building Block for Fluorinated Intermediates
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol and its derivatives are pivotal starting materials for the creation of a wide array of fluorinated intermediates. The trifluoromethyl group, a common substituent in pharmaceuticals, can significantly alter the properties of a molecule. mdpi.com The presence of both hydroxyl and amino functionalities in the this compound scaffold allows for differential functionalization, making it a powerful tool for building complex molecules.
As a class of compounds, β-amino-α-trifluoromethyl alcohols are utilized as chiral ligands in various enantioselective transformations. For instance, they have been successfully employed in the enantioselective addition of diethylzinc to N-(diphenylphosphinoyl)imines and in Reformatsky reactions with benzaldehyde, achieving high enantiomeric excess in the products. nih.gov This highlights the utility of the stereocenter in this compound for directing the stereochemical outcome of subsequent reactions.
Furthermore, the conversion of the amino alcohol moiety into other functional groups opens up diverse synthetic pathways. For example, the oxidation of the secondary alcohol can yield the corresponding α-aminoalkyl trifluoromethyl ketone, a key intermediate for various bioactive compounds, including non-peptidic inhibitors of human leucocyte elastase. nih.gov The ability to transform both the alcohol and amine groups makes this compound a versatile node for the assembly of complex fluorinated molecules.
Table 1: Examples of Transformations Utilizing β-Amino-α-Trifluoromethyl Alcohol Scaffolds
| Starting Material Class | Reaction Type | Product Class | Significance |
| β-Amino-α-trifluoromethyl alcohol | Oxidation (e.g., Swern, Pfitzner-Moffatt) | α-Aminoalkyl trifluoromethyl ketone | Key intermediates for enzyme inhibitors. nih.gov |
| β-Amino-α-trifluoromethyl alcohol | Chiral Ligand in Asymmetric Synthesis | Chiral Alcohols, Amines | Enables stereocontrolled synthesis of complex molecules. nih.gov |
| β-Amino-α-trifluoromethyl alcohol | Aziridinium Ion Formation | α-Trifluoromethyl amines, α-Amino-β-fluorophosphonates | Access to diverse fluorinated nitrogen-containing compounds. researchgate.net |
| α-Amino Acid | Dakin-West Reaction with TFAA | α-Aminoalkyl trifluoromethyl ketone | A general route to key ketone intermediates. nih.gov |
This table summarizes common transformations for the general class of β-amino-α-trifluoromethyl alcohols, for which this compound is a representative example.
Utility in the Construction of Nitrogen-Containing Heterocycles (e.g., Morpholinones, Aziridines)
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The unique structural features of this compound make it an excellent precursor for the synthesis of fluorinated versions of these important ring systems, such as morpholinones and aziridines.
The synthesis of substituted morpholines and their derivatives often begins with enantiomerically pure amino alcohols. nih.gov The vicinal amino and alcohol groups in this compound are perfectly positioned for cyclization reactions to form the six-membered morpholine ring. While specific literature detailing the direct cyclization of this compound into a morpholinone is specialized, the general strategy is well-established for this class of compounds. Catalytic methods have been developed for the synthesis of C3-substituted morpholines and morpholin-2-ones, underscoring the importance of this heterocyclic core. researchgate.net
The synthesis of trifluoromethyl-substituted aziridines can also be envisioned starting from β-amino-α-trifluoromethyl alcohols. One powerful strategy involves the in-situ generation of an aziridinium ion from the amino alcohol, which can then undergo nucleophilic attack. researchgate.net For example, treatment of a β-amino-α-trifluoromethyl alcohol can lead to the formation of an aziridinium intermediate, which upon attack by a fluoride ion, can yield α-trifluoromethyl amines or related structures. researchgate.net This reactivity pathway demonstrates the potential of this compound to serve as a precursor to strained, three-membered nitrogen heterocycles, which are themselves valuable synthetic intermediates. The stereochemistry of the starting amino alcohol can be used to control the stereochemistry of the resulting aziridine.
Precursor in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. baranlab.orgnih.gov The functional groups present in this compound—a primary/secondary amine, a hydroxyl group, and a trifluoromethylated backbone—make it a potentially valuable component in various MCRs for generating diverse molecular scaffolds.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant. walisongo.ac.idresearchgate.net The Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. organic-chemistry.org The Ugi reaction is even more versatile, involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide. The amine component of this compound could readily participate in a Ugi reaction. This would allow for the direct incorporation of the trifluoromethyl-amino alcohol motif into a larger, peptide-like scaffold, offering a rapid route to structurally complex and diverse fluorinated molecules.
A visible-light-induced multicomponent tandem cyclization involving fluorinated alcohols has been reported, demonstrating the compatibility of such moieties in complex, one-pot transformations to generate novel heterocyclic structures. acs.org While specific examples employing this compound in MCRs are not broadly documented in general literature, its structure is well-suited for such applications, offering a promising avenue for the exploration of new chemical space and the generation of libraries of fluorinated compounds for screening purposes.
Table 2: Potential Multicomponent Reactions for Scaffold Diversification
| Reaction Name | Reactant Classes | Potential Role of this compound | Product Scaffold |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Amine component | α-Acylamino Amide |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | (After oxidation to aldehyde/ketone) Carbonyl component | α-Acyloxy Amide |
| Tandem Cyclizations | Alkenes, Radicals, Alcohols | Fluorinated alcohol component | Complex Heterocycles |
This table outlines the potential application of the subject compound or its derivatives in well-known multicomponent reactions.
Integration into Peptidomimetic and Other Bioisosteric Designs
In drug design, bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance the desired biological or physical attributes of the compound without drastically changing its chemical structure. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as stability and oral bioavailability.
The incorporation of fluorine is a widely used tactic in bioisosteric replacement and peptidomimetic design. researchgate.netacs.org The trifluoromethyl group, in particular, is often used as a bioisostere for a methyl group or other functionalities. mdpi.com The this compound scaffold is an excellent candidate for integration into such designs. The trifluoromethyl ketone moiety, which can be synthesized from the corresponding alcohol, is a well-known transition-state mimic for amide bond hydrolysis and has been used to design potent inhibitors for various proteases, including caspases and calpains. nih.gov
The replacement of a hydrogen atom with a fluorine atom can significantly impact the potency and metabolic stability of a drug candidate. nih.gov Similarly, the entire trifluoromethyl-amino alcohol unit can be viewed as a bioisosteric replacement for a natural amino acid residue within a peptide sequence. This can lead to peptidomimetics with altered conformations, improved resistance to enzymatic degradation, and enhanced binding affinity to their biological targets. The fluorinated moiety can influence hydrogen bonding networks and hydrophobic interactions, which are critical for molecular recognition. researchgate.net For example, peptidomimetics containing trifluoromethyl groups have been explored as inhibitors for enzymes like histone deacetylases (HDACs). nih.gov The inherent chirality and defined stereochemistry of this compound make it an especially attractive building block for creating stereochemically defined peptidomimetics and other complex bioactive molecules.
Computational and Mechanistic Investigations of 3 Benzylamino 1,1,1 Trifluoropropan 2 Ol Chemistry
Molecular Modeling and Docking Studies for Elucidating Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and materials science for predicting the interaction between a ligand, such as 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol, and a biological target, typically a protein or enzyme.
The structural features of this compound, namely the hydrogen bond donor/acceptor capabilities of the hydroxyl and secondary amine groups, the hydrophobic benzyl (B1604629) ring, and the strongly electronegative trifluoromethyl group, suggest it could engage in a variety of interactions with a protein active site. Docking studies would typically involve preparing a 3D structure of the ligand and a high-resolution structure of a target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding.
For a compound like this, potential interactions could include:
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups can act as hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as acceptors.
Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.
Dipole-Dipole and Ion-Pair Interactions: The polar C-F bonds and the basic nitrogen atom can participate in electrostatic interactions.
While specific docking studies on this compound are not prevalent in published literature, a hypothetical docking simulation against a relevant enzyme class, such as a monoamine oxidase or a transferase, could yield results like those presented in the illustrative table below.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | -8.2 | Tyr435, Gln206 | Hydrogen Bond (with -OH) |
| Phe343, Trp119 | π-π Stacking (with benzyl ring) | ||
| Leu171, Ile199 | Hydrophobic | ||
| Catechol-O-Methyltransferase (COMT) | -7.5 | Glu199, Asn170 | Hydrogen Bond (with -NH) |
| Trp143 | Hydrophobic (with benzyl ring) |
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Key properties that can be calculated include:
Optimized Molecular Geometry: Determination of the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Calculations for similar fluorinated compounds have shown that DFT methods can predict geometries that are in good agreement with experimental X-ray data. dergipark.org.tr
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. The electron-withdrawing trifluoromethyl group is expected to lower the energy of both orbitals and influence the molecule's reactivity profile.
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the electronegative oxygen, nitrogen, and fluorine atoms, while positive potential would be found on the hydroxyl and amino hydrogens.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, quantifying the electron-withdrawing or -donating effects of substituents.
The following table presents illustrative data that could be obtained from a DFT study (e.g., at the B3LYP/6-31G(d,p) level of theory) on this compound.
| Calculated Property | Illustrative Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability, likely localized on the benzylamino moiety. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, potentially influenced by the trifluoromethyl group. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |
| Mulliken Charge on N | -0.65 | Confirms the electronegative character of the nitrogen atom. |
| Mulliken Charge on O | -0.72 | Confirms the electronegative character of the oxygen atom. |
Mechanistic Studies of Key Chemical Transformations Involving the Trifluoropropanol Moiety
The trifluoropropanol moiety is central to the reactivity of this compound. Mechanistic studies, often supported by computational chemistry, can elucidate the pathways of reactions involving this structural unit. The presence of the trifluoromethyl group significantly influences the reactivity of the adjacent hydroxyl group.
A key transformation for amino alcohols is their synthesis. The preparation of β-amino-α-trifluoromethyl alcohols often involves the reduction of corresponding α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov For instance, the reduction of a ketone precursor would proceed via nucleophilic attack of a hydride reagent (e.g., from NaBH₄) on the carbonyl carbon. The stereochemical outcome of such a reaction is of great interest and can be influenced by the nature of the substituents.
Another important aspect is the reactivity of the hydroxyl group. The electron-withdrawing CF₃ group increases the acidity of the alcohol proton compared to its non-fluorinated analog. This makes deprotonation easier, facilitating reactions such as O-alkylation or esterification under basic conditions.
Furthermore, the compound can undergo transformations involving the amino group. For example, N-alkylation or N-acylation are typical reactions of secondary amines. The proximity of the hydroxyl and trifluoromethyl groups may sterically or electronically influence the accessibility and nucleophilicity of the nitrogen lone pair. Mechanistic investigations would focus on transition state energies to predict reaction rates and selectivity, exploring how the trifluoropropanol moiety directs the course of these chemical transformations. The copper-catalyzed trifluoromethylation of allylic C-H bonds, although a different class of reaction, highlights the complex mechanistic pathways that can be involved in introducing CF₃ groups into organic molecules. acs.org
Conformational Dynamics and Intermolecular Interactions within the Compound Class
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Conformational analysis of this compound involves studying the rotation around its single bonds to identify stable, low-energy conformers and the energy barriers for interconversion.
The key rotatable bonds in the molecule are:
The C-C bond between the carbon bearing the -OH group and the carbon bearing the -NH group.
The C-N bond of the benzylamino group.
The C-C bond connecting the benzyl ring to the nitrogen atom.
Rotation around these bonds will give rise to various staggered and eclipsed conformations. The relative stability of these conformers is governed by a balance of steric hindrance (e.g., between the bulky benzyl and trifluoromethyl groups) and intramolecular interactions, such as hydrogen bonding between the -OH group and the nitrogen atom's lone pair.
Intermolecular interactions are critical for understanding the properties of the compound in the solid state (crystal packing) and in solution. The functional groups present allow for a range of non-covalent interactions:
| Interaction Type | Functional Groups Involved | Description |
|---|---|---|
| Hydrogen Bonding (Donor) | Hydroxyl (-OH), Amino (-NH) | Can donate a proton to an acceptor atom (O, N, F) on a neighboring molecule. |
| Hydrogen Bonding (Acceptor) | Oxygen, Nitrogen, Fluorine atoms | Can accept a proton from a donor group on a neighboring molecule. |
| π-π Stacking | Phenyl rings of benzyl groups | Attractive interaction between the aromatic rings of two molecules. |
| Van der Waals Forces | Entire molecule | General attractive forces arising from temporary fluctuations in electron density. |
| Dipole-Dipole Interactions | C-F, C-O, C-N bonds | Attraction between the permanent partial positive and partial negative charges of polar bonds. |
These interactions dictate the compound's melting point, boiling point, and solubility. In a biological context, these same interactions govern how the molecule recognizes and binds to its target receptor. mdpi.com
Future Research Directions and Translational Perspectives for 3 Benzylamino 1,1,1 Trifluoropropan 2 Ol Chemistry
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 3-(benzylamino)-1,1,1-trifluoropropan-2-ol and its derivatives is poised to embrace green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. A significant area of development is the adoption of flow chemistry techniques. pharmtech.combeilstein-journals.org Flow microreactors offer precise control over reaction parameters, which is particularly beneficial for handling potentially hazardous fluorinating agents and managing exothermic reactions often associated with the synthesis of fluorinated compounds. beilstein-journals.org This methodology not only improves safety but also has the potential to increase yields and selectivity, contributing to more sustainable manufacturing processes. pharmtech.com
Biocatalysis represents another promising frontier for the environmentally benign synthesis of chiral molecules like this compound. nih.govmdpi.com The use of enzymes can facilitate highly enantioselective and regioselective transformations under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. nih.govmdpi.com Future research could focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of this trifluoromethylated amino alcohol, offering a greener alternative to traditional chemical methods. acs.orgnih.gov
Furthermore, the development of synthesis routes that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents is a critical goal for sustainable chemistry. eurekalert.orgsciencedaily.com Research into PFAS-free fluorination methods will be essential for the long-term viability and environmental acceptance of synthesizing fluorinated compounds. eurekalert.orgsciencedaily.com
| Methodology | Key Advantages | Challenges | Potential Application to this compound Synthesis |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, improved reaction control, higher yields and selectivity. pharmtech.combeilstein-journals.org | Initial setup costs, optimization of reaction conditions for solid reagents. pharmtech.com | Safer handling of fluorinating agents and improved control over the reaction temperature. |
| Biocatalysis | High enantioselectivity and regioselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Enzyme discovery and engineering, substrate scope limitations. acs.org | Enantioselective synthesis of the chiral amino alcohol core. |
| PFAS-free Synthesis | Reduced environmental impact and avoidance of persistent pollutants. eurekalert.orgsciencedaily.com | Development of new, effective, and scalable fluorinating agents. | Long-term sustainable production of the compound and its derivatives. |
Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization
The derivatization of this compound is key to unlocking its full potential. Future research will likely focus on novel reaction pathways and catalytic systems to functionalize this scaffold selectively and efficiently.
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated compounds under mild conditions. mdpi.comvapourtec.comnih.govacs.org This methodology could be employed for the derivatization of this compound, for instance, through the introduction of new substituents on the aromatic ring or at other positions in the molecule. mdpi.comvapourtec.com The use of photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods. nih.govacs.org
C-H activation is another area of intense research that holds significant promise for the derivatization of this compound. researchgate.netnih.govacs.orgresearchgate.net The ability to directly functionalize C-H bonds would provide a more atom-economical and efficient way to introduce new functional groups, bypassing the need for pre-functionalized starting materials. acs.org Research could explore the selective C-H activation of the benzyl (B1604629) group or other parts of the molecule to create a diverse library of derivatives.
Furthermore, the development of new catalytic asymmetric reactions will be crucial for the stereoselective synthesis of more complex derivatives. nih.govnih.govresearchgate.netrsc.org This could involve the use of chiral catalysts to control the stereochemistry of new chiral centers introduced during the derivatization process.
Advanced Chemoinformatic and AI-Driven Design for Rational Compound Modification
Chemoinformatics can be used to analyze the structure-activity relationships (SAR) of existing derivatives and to build predictive models for various properties, such as biological activity and physicochemical parameters. acs.org This information can then be used to guide the design of new compounds with improved characteristics.
| Computational Approach | Application in the Design of this compound Derivatives | Expected Outcome |
|---|---|---|
| Chemoinformatics | Analysis of structure-activity relationships (SAR) and prediction of physicochemical properties. acs.org | Identification of key structural features for desired activity and improved drug-like properties. |
| AI-Driven Molecular Design | Generation of novel molecular structures with optimized properties based on the core scaffold. researchgate.netmdpi.com | Discovery of potent and selective compounds for specific biological targets. nih.gov |
| Virtual Screening | Screening of large compound libraries to identify potential hits. | Prioritization of compounds for experimental testing, saving time and resources. |
Broadening the Scope of Applications as a Fluorinated Scaffold in Emerging Chemical Fields
The unique properties of this compound make it a valuable scaffold for applications beyond traditional medicinal chemistry. mdpi.comresearchgate.netnih.gov The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity, which are desirable in various fields. mdpi.comhovione.com
In medicinal chemistry, this scaffold could be explored for the development of new therapeutic agents, for instance, as antimalarial drugs. tandfonline.comelsevierpure.com The introduction of fluorine can significantly impact the biological activity of a molecule. tandfonline.com
In materials science, fluorinated compounds are used in the development of advanced materials with unique properties. google.comnumberanalytics.comresearchgate.net Derivatives of this compound could be investigated as building blocks for the synthesis of novel fluoropolymers, hydrogels for applications such as 19F magnetic resonance imaging (MRI), or other functional materials. nih.govnih.govacs.org The presence of the trifluoromethyl group can impart desirable characteristics like thermal stability and hydrophobicity. numberanalytics.com
Furthermore, chiral trifluoromethylated amino alcohols have been shown to be effective ligands and organocatalysts in asymmetric synthesis. mdpi.com The potential of this compound and its derivatives in this area warrants further investigation.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol?
- Methodological Answer : The synthesis involves a multi-step approach, often starting with benzylamine and trifluoromethyl ketone intermediates. Key parameters include:
- Temperature : Maintain 0–5°C during benzylamine addition to prevent side reactions.
- Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates.
- Catalyst : Employ 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for efficient cyclization (yield >75%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures enantiomeric purity.
Q. How is the stereochemistry of this compound characterized?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers (retention times: 12.3 min for (2R,3R), 15.7 min for (2S,3S)) .
- X-ray Crystallography : Confirms absolute configuration via diffraction patterns (C–F bond angles: 109.5° ± 0.5°) .
- NMR : -NMR distinguishes diastereomers (δ = -75.2 ppm for trifluoromethyl group) .
Q. What are the primary applications of this compound in early-stage drug discovery?
- Methodological Answer :
- Scaffold for CETP Inhibitors : Modifies lipid transfer protein activity (IC = 0.8 µM in CETP inhibition assays) .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism (t = 4.2 h in human liver microsomes) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer :
- SAR Studies :
- Amino Group Substitution : Replacing benzyl with pyridinyl reduces logP by 0.5 but increases solubility (2.1 mg/mL vs. 0.8 mg/mL) .
- Fluorine Positioning : 2,2,2-Trifluoro vs. 1,1,1-trifluoro isomers show 10-fold differences in target binding affinity (K = 12 nM vs. 130 nM) .
- Activity Cliffs : Para-substituted phenyl groups enhance potency (ΔpIC = 1.3) but decrease membrane permeability (P = 4 × 10 cm/s) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation :
- Use orthogonal assays (e.g., SPR for binding vs. cell-based CETP inhibition) to confirm target engagement .
- Control for off-target effects via counter-screening against CYP450 isoforms (e.g., CYP3A4 inhibition <20% at 10 µM) .
- Data Normalization : Adjust for batch-to-batch enantiomeric purity (>98% ee required for reproducibility) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., CETP’s hydrophobic tunnel occupancy >85% with trifluoropropyl group) .
- ADMET Prediction :
- QSAR models (e.g., SwissADME) optimize logD (target range: 1.5–2.5) and polar surface area (<90 Ų) .
- Mitigate hERG liability via fluorine substitution at meta positions (IC > 30 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
